molecular formula C21H26N6 B12269024 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12269024
M. Wt: 362.5 g/mol
InChI Key: KMQBSOGVHZEHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a pyrazole ring and a piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole and piperazine derivatives

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have catalytic properties and are used in oxidation reactions and other catalytic processes.

    Biology: The compound’s ability to form metal complexes makes it useful in studying metalloenzymes and their mechanisms of action.

    Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the development of new drugs with specific biological activities.

    Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its ability to coordinate with metal ions, forming stable complexes . These complexes can mimic the active sites of metalloenzymes, facilitating various catalytic processes. The molecular targets and pathways involved include the coordination of the pyrazole and piperazine moieties with metal ions, leading to the activation of substrates and the promotion of specific chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of a pyrazole ring and a piperazine moiety, which allows for versatile coordination with metal ions and a wide range of chemical reactivity. This makes it particularly valuable in the development of new catalysts and therapeutic agents.

Properties

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C21H26N6/c1-16-6-4-5-7-19(16)14-25-8-10-26(11-9-25)20-13-21(23-15-22-20)27-18(3)12-17(2)24-27/h4-7,12-13,15H,8-11,14H2,1-3H3

InChI Key

KMQBSOGVHZEHCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.